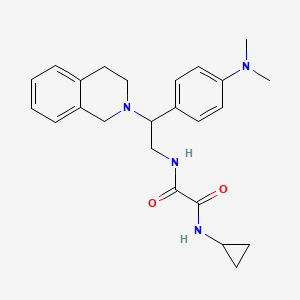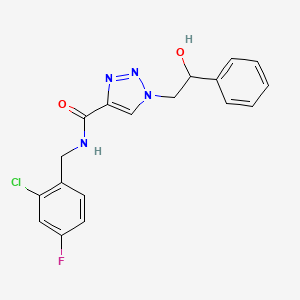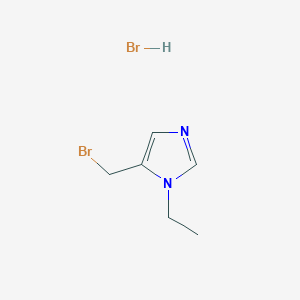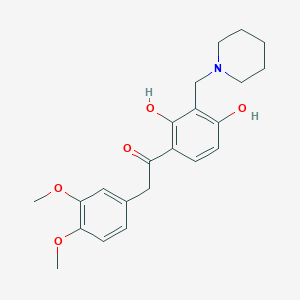![molecular formula C20H17ClO3S B2377949 2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol CAS No. 251307-28-5](/img/structure/B2377949.png)
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol, commonly referred to as 4-chlorophenylsulfonyl-diphenyl-ethanol (4-CPSE), is a compound that has been studied extensively for its potential applications in scientific research. 4-CPSE is a derivative of the diphenyl-ethanol family, which is composed of aromatic compounds that have been used for many years in the synthesis of organic molecules. 4-CPSE has been used in a variety of research studies, including those involving drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
1. Antifungal Agent Synthesis
- The compound has been used in the synthesis of methanesulfonates for antifungal agents, demonstrating its potential in developing treatments for systemic fungal infections. These developments include practical processes for large-scale production of these compounds, highlighting the compound's relevance in pharmaceutical manufacturing (PestiJaan et al., 1998).
2. Environmental Analytical Chemistry
- In environmental analytical chemistry, the compound has been involved in novel sample preparation techniques for detecting degradation products in water samples. This application emphasizes its utility in environmental monitoring and analysis (Li et al., 2010).
3. Hydrogen Bonding Studies
- The compound has been studied for its hydrogen bonding capabilities with various electron donors. These studies are significant in understanding intermolecular interactions and molecular behavior in different environments (Ruostesuo et al., 1988).
4. Sequential α-Alkylation/Cobalt-Catalyzed Allylic Substitution
- This compound has been identified as a versatile linchpin for base-mediated α-derivatization and subsequent cobalt-catalyzed allylic substitution, facilitating access to branched allylic substitution products (Kojima et al., 2020).
5. Tautomerism in Sulfonamide Derivatives
- Research has been conducted on the sulfonamide-sulfonimide tautomerism of this compound's derivatives, contributing to a deeper understanding of chemical equilibrium and molecular structures in different environments (Branowska et al., 2022).
6. Oxidation of Alcohols Catalyzed by Oxo-rhenium Complexes
- The compound has been used in catalytic activities for the oxidation of alcohols, using sulfoxide as an oxidant agent. This application is significant in organic synthesis, particularly in the selective production of aldehydes and ketones (Sousa et al., 2013).
7. Preparation of Photocrosslinkable Polysulfones
- Its derivatives have been used in the synthesis of photocrosslinkable polysulfones for water-ethanol separation, showcasing its potential in materials science and engineering (Koch & Ritter, 1993).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-1,1-diphenylethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3S/c21-18-11-13-19(14-12-18)25(23,24)15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPQOSURCMLJAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2377871.png)
![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2377872.png)
![Methyl 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2377873.png)

![ethyl (2E)-3-[3,5-bis(trifluoromethyl)phenyl]-3-[(2-{[(1E)-1-[3,5-bis(trifluoromethyl)phenyl]-3-ethoxy-3-oxoprop-1-en-1-yl]amino}ethyl)amino]prop-2-enoate](/img/structure/B2377877.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2377878.png)

![N-(1,2-oxazol-3-yl)-N'-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2377882.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2377887.png)
![N-[2-(pyridin-2-yl)ethyl]cyclobutanamine](/img/structure/B2377888.png)
